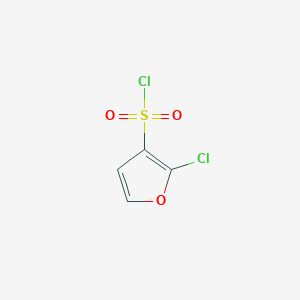

2-Chlorofuran-3-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chlorofuran-3-sulfonyl chloride is a research chemical with the CAS number 2247103-49-5 . It is used in a variety of research applications and is available for purchase in bulk quantities .

Synthesis Analysis

Sulfonyl chlorides can be synthesized from disulfides and thiols using various methods. One method involves the use of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination . Another method involves the use of N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water .Chemical Reactions Analysis

Sulfonyl chlorides, including 2-Chlorofuran-3-sulfonyl chloride, can undergo various reactions. For instance, they can be reduced with SO2/KI/H2SO4 system in moderate to good yields at 80 °C in water . They can also react with amines to produce sulfonamides .科学的研究の応用

Sulfonamide Synthesis 2-Chlorofuran-3-sulfonyl chloride serves as a pivotal intermediate in the synthesis of sulfonamides through palladium-catalyzed Suzuki–Miyaura coupling reactions. This method leverages sulfuric chloride as a source of the -SO2- group, facilitating the creation of diverse sulfonamides with high functional group tolerance and selectivity, albeit with limitations for primary amines or anilines (Wang et al., 2021).

Solid-Phase Organic Synthesis The compound is also utilized in solid-phase synthesis, particularly in creating 3,5-disubstituted 1,3-oxazolidin-2-ones, demonstrating broad antibacterial activity. Polymer-supported sulfonyl chloride plays a crucial role in attaching 1,2-diols to solid support, highlighting its importance in the rapid development of new lead compounds in drug discovery (Holte et al., 1998).

Heteroaryl Sulfonamide and Sulfonyl Fluoride Preparation A notable application includes the oxidation of heteroaromatic thiols to sulfonyl chloride at low temperatures using aqueous sodium hypochlorite. This method avoids chlorine gas and allows the preparation of sulfonyl fluorides, offering a safer and more efficient pathway to synthesize these compounds, which are valuable in parallel chemistry efforts (Wright & Hallstrom, 2006).

Environmental Applications In environmental science, 2-Chlorofuran-3-sulfonyl chloride-related compounds are investigated for their potential in water treatment processes. For example, studies on the oxidation of pharmaceuticals during water treatment with chlorine dioxide explore how similar sulfonyl chloride compounds react with various pharmaceuticals, highlighting the selective effectiveness of these treatments (Huber et al., 2005).

作用機序

The mechanism of action for the chlorosulfonation of aromatic compounds involves the generation of SO2Cl+ as the electrophile of interest . This electrophile then reacts with an aromatic nucleus to produce the corresponding sulfonyl chloride through a typical electrophilic aromatic substitution reaction .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-chlorofuran-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2O3S/c5-4-3(1-2-9-4)10(6,7)8/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDIOZPWQGEWPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorofuran-3-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

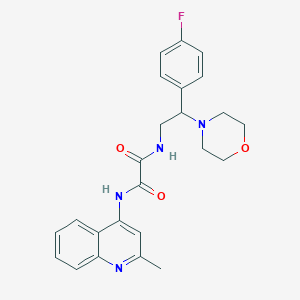

![N-(2,6-Difluorophenyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2586184.png)

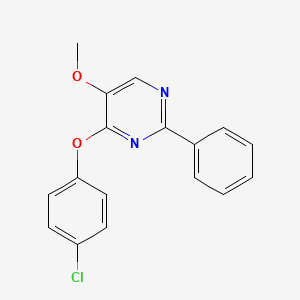

![N-(3,4-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2586185.png)

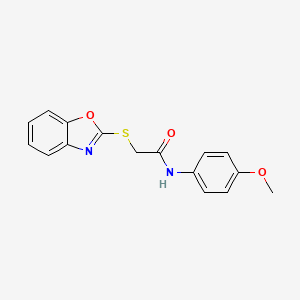

![5-((2-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2586190.png)

![3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2586191.png)

![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2586199.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2586202.png)

![5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2586204.png)